4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

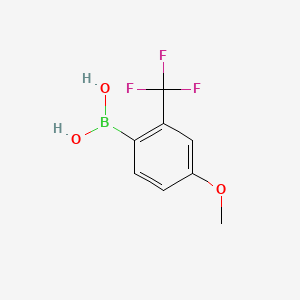

4-Methoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a white to almost white powder or crystalline solid. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

4-Methoxy-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis Applications

- Suzuki-Miyaura Coupling Reactions :

- Synthesis of Pyrazine Derivatives :

- C-H Functionalization :

- Synthesis of Chiral Ligands :

- Phenyl-Purine Derivatives :

Case Study 1: Pharmaceutical Applications

A recent study demonstrated the use of this compound in developing new corticotropin-releasing factor-1 antagonists. The synthesis involved a series of reactions where this boronic acid was integral to forming the desired pyrazine derivatives. The resulting compounds showed promising biological activity against stress-related disorders.

Case Study 2: Agrochemical Development

In agrochemical research, this boronic acid was used to synthesize novel herbicides through C-H activation methodologies. These herbicides exhibited improved efficacy and selectivity against specific weed species compared to existing products.

Comparative Data Table

| Application Area | Reaction Type | Key Outcomes |

|---|---|---|

| Pharmaceutical Synthesis | Suzuki-Miyaura Coupling | Formation of biologically active compounds |

| Agrochemical Development | C-H Functionalization | Development of selective herbicides |

| Chiral Ligand Synthesis | Asymmetric Catalysis | Enhanced enantioselectivity |

| Enzyme Inhibition | Phenyl-Purine Derivative Synthesis | Potential cathepsin S inhibitors |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The methoxy and trifluoromethyl groups influence the reactivity and selectivity of the compound in these reactions .

Comparación Con Compuestos Similares

4-Methoxy-2-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:

4-Methoxyphenylboronic acid: This compound lacks the trifluoromethyl group, which affects its reactivity and selectivity in cross-coupling reactions.

4-(Trifluoromethyl)phenylboronic acid: This compound lacks the methoxy group, which also influences its chemical properties and applications.

Phenylboronic acid: This simpler compound lacks both the methoxy and trifluoromethyl groups, making it less specialized for certain reactions.

The presence of both methoxy and trifluoromethyl groups in this compound makes it unique and valuable for specific synthetic applications .

Actividad Biológica

4-Methoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, cellular effects, and research findings, supported by data tables and case studies.

Overview of the Compound

- Chemical Formula: C8H8BF3O3

- CAS Number: 313546-16-6

- Physical State: White to almost white powder or crystalline solid

- Molecular Weight: 223.96 g/mol

The biological activity of this compound primarily arises from its role as a reactant in various chemical reactions, particularly in the synthesis of biologically active molecules. It is notably involved in:

- Suzuki-Miyaura Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Synthesis of Corticotropin-Releasing Factor-1 Antagonists: Impacts stress response pathways, making it a candidate for therapeutic applications in stress-related disorders.

- Inhibition of Cathepsin S: A crucial target in cancer therapy and inflammatory diseases.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Pathways: Alters gene expression and cellular metabolism.

- Enzyme Interaction: Acts as an inhibitor or modulator for specific enzymes, impacting metabolic pathways.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly based on dosage and exposure time:

- Low Doses: May exhibit beneficial effects without significant toxicity.

- High Doses: Potentially toxic effects observed in animal models, necessitating careful dosage considerations in therapeutic applications.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Candida albicans | 100 µg | Moderate growth inhibition |

| Aspergillus niger | 100 µg | Significant growth inhibition |

| Escherichia coli | Lower MIC than AN2690 (Tavaborole) | Higher activity compared to controls |

| Bacillus cereus | Lower MIC than AN2690 | Effective against Gram-positive bacteria |

These findings suggest potential applications in developing new antimicrobial agents.

Case Studies

-

Corticotropin-Releasing Factor Antagonists:

- A study demonstrated that derivatives synthesized from this boronic acid exhibited significant antagonistic activity against corticotropin-releasing factor receptors, indicating potential for treating anxiety disorders.

-

Cathepsin S Inhibition:

- Research highlighted the compound's effectiveness as a cathepsin S inhibitor, which could lead to advancements in cancer treatment protocols.

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding sites, facilitating various biochemical reactions. Its structural features enhance its reactivity and selectivity in synthetic applications.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

| Compound | Key Differences |

|---|---|

| 4-Methoxyphenylboronic acid | Lacks trifluoromethyl group affecting reactivity |

| 4-(Trifluoromethyl)phenylboronic acid | Lacks methoxy group influencing selectivity |

| Phenylboronic acid | Simpler structure with less specialized applications |

Propiedades

IUPAC Name |

[4-methoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCRZEJNAADYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477733 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313546-16-6 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.